Doxylamine-d5 Succinate

Description

Overview of Deuterium-Labeled Compounds as Internal Standards

Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is commonly used for labeling pharmaceutical compounds. symeres.com Deuterated analogs are considered the gold standard for internal standards in quantitative mass spectrometry for several reasons. researchgate.net

Chemical and Physical Similarity : Deuterated standards are nearly identical to the analyte of interest in terms of their physicochemical properties, such as polarity, solubility, and chromatographic retention time. researchgate.net This ensures they behave similarly during sample extraction and analysis.

Co-elution : In liquid chromatography-mass spectrometry (LC-MS), the deuterated internal standard typically co-elutes with the unlabeled analyte. texilajournal.com This is crucial because it means both compounds experience the same matrix effects—suppression or enhancement of ionization caused by other components in the sample—at the same time. clearsynth.comscispace.com By comparing the signal of the analyte to the signal of the co-eluting internal standard, these effects can be effectively normalized. scioninstruments.com

Mass Differentiation : Despite their chemical similarity, the mass difference between the deuterated standard and the analyte allows them to be clearly distinguished by the mass spectrometer. scioninstruments.com This enables precise and independent quantification of both the analyte and the standard.

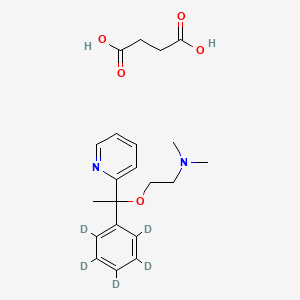

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Doxylamine D5 Succinate: Molecular Architecture and Isotopic Specificity

Structural Elucidation and Deuterium (B1214612) Substitution Pattern

The chemical structure of Doxylamine-d5 Succinate (B1194679) is fundamentally that of doxylamine (B195884), with the strategic substitution of five hydrogen atoms with their heavier isotope, deuterium. The IUPAC name for this compound is butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine. lgcstandards.com This nomenclature precisely describes the location of the deuterium atoms on the phenyl ring, a pattern often denoted as "phenyl-d5".

The core structure consists of a central carbon atom bonded to a pyridin-2-yl group, a phenyl group, an ethoxyamine side chain, and a methyl group. It is the phenyl ring where the isotopic labeling occurs, with all five of its hydrogen atoms replaced by deuterium. lgcstandards.com This specific substitution is crucial for its function as an internal standard, as it is chemically identical to the parent compound but distinguishable by mass spectrometry. The succinate salt form is created by the reaction of the doxylamine base with succinic acid.

Physico-Chemical Attributes Relevant to Deuterium Labeling

The introduction of deuterium into the doxylamine molecule imparts subtle but significant changes to its physicochemical properties, which are pivotal for its analytical applications.

Mass-to-Charge Ratio Alterations Due to Deuteration

The primary and most analytically important consequence of deuteration is the increase in the molecule's mass. Each deuterium atom has a mass approximately 1.006 atomic mass units greater than a protium (B1232500) (standard hydrogen) atom. In Doxylamine-d5 Succinate, the replacement of five hydrogen atoms with deuterium results in a nominal mass increase of 5 atomic mass units compared to the unlabeled compound.

The molecular weight of this compound is approximately 393.49 g/mol , whereas the unlabeled Doxylamine Succinate has a molecular weight of around 388.46 g/mol . lgcstandards.comchemsrc.com This mass difference is readily detectable by mass spectrometry, allowing for the clear differentiation and simultaneous quantification of the deuterated internal standard and the non-deuterated analyte in a sample. The accurate mass of this compound is reported as 393.2312. lgcstandards.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Accurate Mass |

|---|---|---|---|

| This compound | C17 2H5 H17 N2 O . C4 H6 O4 | 393.49 | 393.2312 |

| Doxylamine Succinate | C17H22N2O . C4H6O4 | 388.46 | - |

Chromatographic Retention Characteristics of Deuterated Analogs

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is typically minor but can be observable. The substitution of hydrogen with the larger and more electron-donating deuterium atom can subtly alter the molecule's polarity and its interaction with the stationary phase of the chromatography column.

While specific retention time data for this compound is not extensively detailed in publicly available literature, it is a standard practice in analytical method development to verify that the deuterated internal standard co-elutes or has a retention time very close to the analyte of interest. This ensures that any variations during sample preparation and injection affect both the analyte and the internal standard similarly, leading to accurate and precise quantification. The purity of this compound is often assessed by HPLC, with purities of >95% being reported. lgcstandards.com

Isotopic Purity and Comprehensive Chemical Characterization for Reference Material Development

For this compound to be effective as an internal standard, its isotopic purity must be high. This means that the vast majority of the molecules must contain the specified five deuterium atoms, with minimal presence of molecules with fewer or more deuterium atoms, or unlabeled doxylamine. High isotopic purity prevents cross-contribution to the mass spectrometry signals of the analyte and the standard, which would compromise the accuracy of the quantitative analysis.

Synthetic Pathways and Deuterium Incorporation Methodologies

Chemical Synthesis of Doxylamine (B195884) Succinate (B1194679) Precursors

The synthesis of doxylamine succinate, and by extension its deuterated analogue, commences with the formation of key precursors. These initial steps are crucial for establishing the core molecular framework upon which the final compound is built.

Grignard Reagent-Mediated Syntheses of Key Intermediates

A primary and well-established method for synthesizing a key intermediate, 2-pyridylphenylmethyl carbinol, involves a Grignard reaction. google.comindexcopernicus.com This reaction utilizes 2-acetylpyridine (B122185) and a phenyl-magnesium halide (a Grignard reagent), typically formed in situ from bromobenzene (B47551) or iodobenzene (B50100) and magnesium turnings. google.comresearchgate.netgoogle.com The solvent system for this reaction has been explored with various options, including diethyl ether, tetrahydrofuran (B95107) (THF), toluene, and a mixture of THF and toluene. indexcopernicus.com The use of a THF-toluene mixture at a temperature of 90-95°C has been reported to provide a desirable yield of 78% with high purity. indexcopernicus.com

The general synthetic scheme involves the following steps:

Preparation of the Grignard reagent by reacting bromobenzene or iodobenzene with magnesium in an appropriate anhydrous solvent like ether or THF. google.comgoogle.com

The dropwise addition of 2-acetylpyridine to the prepared Grignard reagent. google.com

The reaction is typically allowed to proceed for an extended period, often 15 to 20 hours. google.com

Quenching of the reaction is achieved using an aqueous solution of ammonium (B1175870) chloride. google.com

The resulting 2-pyridylphenylmethyl carbinol is then isolated from the organic phase. google.com

An alternative approach involves the reaction of acetophenone (B1666503) with 2-bromopyridine (B144113) in the presence of butyllithium. patsnap.com This method also yields the 2-pyridylphenylmethyl carbinol intermediate. patsnap.com

| Reactants | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 2-Acetylpyridine, Bromobenzene | Magnesium | Tetrahydrofuran, Toluene | 90-95 | Not Specified | 78 | indexcopernicus.com |

| 2-Acetylpyridine, Bromobenzene | Magnesium | Ether or Tetrahydrofuran | Reflux | 15-20 | Not Specified | google.com |

| Acetophenone, 2-Bromopyridine | n-Butyllithium | Anhydrous Tetrahydrofuran | -65 to -55 | ~5-7 | Not Specified | patsnap.com |

Chiral Synthesis Considerations for Enantiomeric Purity

Doxylamine is a chiral compound, and its enantiomers can exhibit different pharmacological activities. researchgate.netjopcr.com The R(+)-enantiomer of doxylamine has been shown to possess higher antihistaminic activity compared to the racemic mixture and the S(-)-isomer. jopcr.com Therefore, methods for the enantioselective synthesis of doxylamine are of significant interest.

One approach to obtaining enantiomerically pure doxylamine involves the use of chiral auxiliaries. A study reported the synthesis of enantiopure (d)-doxylamine using optically active diols derived from a novel chiral auxiliary, achieving a high enantiomeric excess. researchgate.net Another method for preparing chiral doxylamine succinate involves reacting 2-acetylpyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and titanium tetraisopropoxide. researchgate.netgoogle.com This is followed by a reaction with 2-dimethylaminoethyl chloride. researchgate.netgoogle.com

Resolution of racemic doxylamine is another strategy to obtain the pure enantiomers. This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, such as L(+)-tartaric acid. jopcr.com The diastereomers can then be separated by crystallization. jopcr.com

| Method | Key Reagents/Auxiliaries | Outcome | Reference |

| Asymmetric Synthesis | Phenylboronic acid, chiral ligand, diethylzinc, Ti(iPO)₄ | Chiral doxylamine succinate | researchgate.netgoogle.com |

| Asymmetric Synthesis | Optically active diols from a novel chiral auxiliary | Enantiopure (d)-doxylamine | researchgate.net |

| Resolution | L(+)-Tartaric acid | Separation of (d)- and (l)-enantiomers | jopcr.com |

Strategies for Site-Specific Deuterium (B1214612) Labeling

The synthesis of Doxylamine-d5 Succinate requires the specific incorporation of five deuterium atoms onto the phenyl ring of the doxylamine molecule. caymanchem.comlgcstandards.com This is typically achieved through deuterium exchange reactions.

Mechanisms of Deuterium Exchange and Directed Incorporation

Deuterium exchange on aromatic rings can be catalyzed by acids or bases. Acid-catalyzed deuterium exchange generally proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D+) acts as the electrophile. nih.govyoutube.com In this process, the aromatic ring's pi electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), which then loses a proton (H+) to restore aromaticity, resulting in a deuterated ring. youtube.com The positions on the aromatic ring that are most electron-rich are typically the most reactive in this type of substitution. nih.gov

Base-catalyzed deuterium exchange, on the other hand, often involves the deprotonation of a C-H bond by a strong base to form a carbanion, which is then quenched with a deuterium source like D₂O. The acidity of the C-H bonds plays a crucial role in determining the rate of this exchange.

For incorporating deuterium into specific positions, such as those adjacent to heteroatoms, organophotocatalytic methods have been developed. nih.gov These methods can facilitate selective deuteration at metabolically labile sites. nih.gov

Methodological Approaches for Selective Deuteration (e.g., phenyl ring labeling)

Several methods exist for the selective deuteration of aromatic rings. One common approach is to use a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), in the presence of a deuterium source like heavy water (D₂O). nih.govyoutube.com The use of a large excess of the deuterated acid and D₂O can drive the equilibrium towards complete deuteration of the aromatic protons. youtube.com

Transition metal-catalyzed H-D exchange reactions are also effective. oup.com Catalysts such as platinum on carbon (Pt/C) can facilitate the exchange of hydrogen for deuterium on aromatic rings using D₂O as the deuterium source, sometimes with the aid of H₂ gas. oup.com The efficiency and regioselectivity of these reactions can be influenced by the substituents on the aromatic ring. oup.com For instance, electron-donating groups can activate the ring towards electrophilic substitution, directing deuteration to the ortho and para positions. nih.gov

The introduction of deuterium into pharmaceutical compounds can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. rsc.orgnih.govsnnu.edu.cnacs.org This has driven the development of various site-selective deuteration methods. snnu.edu.cn

Isolation, Purification, and Analytical Confirmation of this compound Purity

Following the synthesis and deuterium labeling, the resulting this compound must be isolated, purified, and its identity and purity confirmed.

The final step in the synthesis is typically the salt formation of the doxylamine-d5 free base with succinic acid. google.comindexcopernicus.com This is often carried out in a solvent like acetone, where the succinate salt precipitates and can be collected by filtration. indexcopernicus.com Recrystallization can be employed to further purify the product. google.com

A variety of analytical techniques are used to confirm the structure and purity of the final compound. High-performance liquid chromatography (HPLC) is a standard method for assessing purity. lgcstandards.com Mass spectrometry (MS) is crucial for confirming the molecular weight and the incorporation of the five deuterium atoms. caymanchem.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to verify the structure and the positions of the deuterium labels. indexcopernicus.comresearchgate.net For chiral compounds, methods like chiral HPLC are used to determine the enantiomeric purity. researchgate.net The isotopic enrichment, confirming the percentage of deuterium incorporation, is also a critical parameter. schd-shimadzu.com

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | lgcstandards.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and deuterium incorporation | caymanchem.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium labeling sites | indexcopernicus.comresearchgate.net |

| Chiral HPLC | Determination of enantiomeric purity | researchgate.net |

| Certificate of Analysis | Specification of purity and isotopic enrichment | schd-shimadzu.com |

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry coupled with chromatographic separation is the cornerstone for the quantitative analysis of doxylamine, with this compound serving as an ideal internal standard. caymanchem.comcerilliant.com These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations of doxylamine typically found in biological matrices. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is a widely used method for the quantification of doxylamine in various biological samples, such as human plasma. nih.govresearchgate.net In these analyses, this compound is frequently employed as an internal standard to compensate for variations in sample preparation and instrument response. nih.govresearchgate.netresearchgate.net

The development of a robust LC-MS/MS method hinges on the careful optimization of chromatographic conditions to achieve efficient separation of doxylamine from endogenous matrix components. This involves the selection of appropriate mobile and stationary phases.

Commonly used stationary phases include C18 columns, which are effective for the separation of doxylamine and its metabolites. japsonline.comnih.gov The mobile phase composition is also a critical factor. For instance, a gradient elution using a combination of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium acetate (B1210297) with formic acid, has been shown to provide good chromatographic resolution. nih.govresearchgate.netresearchgate.net The pH of the mobile phase can also be adjusted to optimize the retention and peak shape of doxylamine. nih.govscielo.br

Table 1: Examples of Chromatographic Separation Parameters for Doxylamine Analysis

| Stationary Phase | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|

| Purospher® STAR RP-18 endcapped (250x4.6 mm, 5µ) | Acetonitrile: Water (70:30 v/v), pH adjusted to 3.4 with Glacial Acetic Acid | 1 ml/min | scholarsresearchlibrary.com |

| ZORBAX Eclipse XDB-C18 | Gradient elution with methanol (A) and 20 mM ammonium acetate (0.2% formic acid) in water (B) | 0.6 ml/min | nih.govresearchgate.net |

| Kinetex® C18 | Gradient profile using buffer pH 5.0 and acetonitrile | 2.0 mL/min | nih.gov |

| Termo Hypurity TM C18 (100 mm * 4.6 mm, 5 µm) | Not specified | Not specified | scirp.org |

| Acquity™ UPLC HSS C18 (2.1×150 mm, 1.8 µm) | Gradient of 5 mM ammonium formate (B1220265) (pH 3.0) and acetonitrile with 0.1% formic acid (v/v) | 400 µl/min | cpn.or.kr |

For the detection of doxylamine and its deuterated internal standard, this compound, electrospray ionization (ESI) in the positive ion mode is typically employed. nih.govresearchgate.netresearchgate.net Quantification is then achieved using multiple reaction monitoring (MRM), which enhances the selectivity and sensitivity of the assay. nih.govresearchgate.netresearchgate.net

In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For doxylamine, a common transition is m/z 271.0 → 182.0. nih.govresearchgate.netresearchgate.net For the internal standard, this compound, the corresponding transition is m/z 276.2 → 187.3. nih.govresearchgate.netresearchgate.net These specific transitions allow for the accurate quantification of doxylamine, even in the presence of complex biological matrices. nih.govresearchgate.net

Table 2: Mass Spectrometric Detection Parameters for Doxylamine and this compound

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Doxylamine | ESI Positive | 271.0 | 182.0 | nih.govresearchgate.netresearchgate.net |

| Doxylamine-d5 | ESI Positive | 276.2 | 187.3 | nih.govresearchgate.netresearchgate.net |

| Doxylamine | ESI Positive | 271.30 | 167.10 | scirp.org |

| Doxylamine-d5 | ESI Positive | 276.20 | 172.10 | scirp.org |

Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest. orientjchem.org Several techniques are employed for the extraction of doxylamine from plasma and other biological fluids.

Protein precipitation is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.govresearchgate.netresearchgate.net The supernatant, containing doxylamine and the internal standard, is then collected for analysis.

Solid-phase extraction (SPE) is another commonly used technique that provides cleaner extracts compared to protein precipitation. orientjchem.orgnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a suitable solvent.

Liquid-liquid extraction (LLE) is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids. orientjchem.orgacgpubs.orgresearchgate.net This technique is also effective for the isolation of doxylamine from biological samples.

Mass Spectrometric Detection Parameters (e.g., electrospray ionization (ESI) source, multiple reaction monitoring (MRM) transitions)

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of doxylamine. acgpubs.orgnih.govnuph.edu.ua While LC-MS/MS is more commonly used for routine quantitative analysis, GC-MS can be valuable for confirmation and for identifying metabolites. researchgate.netyakhak.org

For GC-MS analysis, doxylamine and its metabolites may require derivatization to increase their volatility and improve their chromatographic properties. yakhak.org The use of this compound as an internal standard is also beneficial in GC-MS to ensure accurate quantification. caymanchem.comcerilliant.com

One study detailed a GC-MS method with a temperature program starting at 70°C and ramping up to 320°C, with a retention time of 14.53 minutes for doxylamine. nuph.edu.ua Another study used a DB-VRX column for separation and MS detection in selected ion monitoring (SIM) mode for the analysis of doxylamine after derivatization. chromatographyonline.com

Application as an Internal Standard in Bioanalytical Assays

This compound is an ideal internal standard for the bioanalysis of doxylamine due to its structural similarity and identical physicochemical properties to the unlabeled drug. veeprho.com The five deuterium atoms in its structure give it a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled doxylamine by the mass spectrometer, while co-eluting chromatographically. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. veeprho.com It effectively corrects for any loss of analyte during sample preparation and for any variations in ionization efficiency in the mass spectrometer source, a phenomenon known as the matrix effect. nih.govresearchgate.net This leads to highly accurate and precise measurements of doxylamine concentrations in complex biological matrices, which is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. nih.govresearchgate.netscirp.orgnih.govnih.gov

Principles of Isotope Dilution Mass Spectrometry in Pharmacological Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantifying substances with high accuracy and precision. wikipedia.orgnews-medical.net The fundamental principle involves adding a known quantity of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (doxylamine). wikipedia.orgepa.gov This addition creates a mixture with an altered isotopic ratio. epa.gov

In pharmacological research, IDMS coupled with LC-MS is considered a gold-standard method. nih.govnih.gov After the this compound (the internal standard) is added to a biological sample like plasma or urine, it is thoroughly mixed and equilibrated with the naturally occurring doxylamine (the analyte). lgcstandards.com During sample preparation (e.g., extraction, cleanup) and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. epa.govnih.gov Because the mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass difference, it measures the ratio of their signals, not their absolute intensities. wikipedia.org This ratio remains constant even if sample is lost during processing, which corrects for procedural errors and leads to highly accurate and reproducible quantification of the drug in the original sample. epa.govnih.gov

Enhancement of Analytical Accuracy and Precision through Stable Isotope Internal Standardization

The use of a stable isotope-labeled (SIL) internal standard like this compound is the preferred approach in quantitative bioanalysis to achieve the highest levels of accuracy and precision. scispace.commusechem.com Since a SIL standard is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. lgcstandards.comwaters.com This co-elution and similar ionization response are crucial for compensating for variations that can compromise analytical results. waters.com

Specifically, SIL internal standards effectively correct for two major sources of analytical variability:

Extraction Efficiency: Any inconsistencies in the recovery of the analyte from the biological matrix (e.g., plasma, urine) are corrected because the SIL standard is lost at the same rate. musechem.comclearsynth.com

Matrix Effects: Residual components from the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. waters.comenvirotech-online.com Because the SIL standard co-elutes and has the same chemical properties, it experiences the same matrix effects as the analyte, allowing the ratio of analyte-to-internal standard to remain unchanged, thus ensuring accuracy. clearsynth.com

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of doxylamine has been shown to produce rugged and reliable bioanalytical methods. researchgate.netnih.govnih.gov

Validation of Quantitative Analytical Methods

For any quantitative method to be considered reliable for bioanalytical applications, it must undergo a thorough validation process to demonstrate its performance characteristics. Methods using this compound as an internal standard have been successfully validated according to stringent international guidelines. researchgate.netd-nb.info

Evaluation of Linearity, Sensitivity, and Limit of Quantification

Method validation involves establishing the relationship between the concentration of the analyte and the instrument's response.

Linearity confirms that the response ratio (analyte/internal standard) is directly proportional to the analyte's concentration over a specific range.

Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researchgate.net

The Limit of Detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified with accuracy. researchgate.net

Several studies quantifying doxylamine in biological matrices using this compound have reported their validation parameters.

| Methodology | Linearity Range | LLOQ | LOD | Reference |

|---|---|---|---|---|

| LC-MS/MS in human plasma | 0.500–200 ng/mL | 0.500 ng/mL | Not Reported | researchgate.netnih.gov |

| UPLC/MS/MS in human plasma | 1.0–300.0 ng/mL | 1.0 ng/mL | Not Reported | nih.gov |

| HPLC-DAD in human plasma | 8–40 µg/mL | Not Reported | 0.13 µg/mL | tandfonline.com |

| RP-HPLC in bulk/tablets | 10–50 μg/ml | 3.28 μg/ml | 0.96 μg/ml | d-nb.inforesearchgate.net |

Assessment of Intra- and Inter-Assay Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements, while accuracy measures the closeness of the mean test results to the true value.

Intra-assay precision (or repeatability) evaluates variability within a single analytical run. cytometry.org

Inter-assay precision (or reproducibility) assesses variability between different runs, often on different days. cytometry.orgsalimetrics.com

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy is expressed as the percent relative error (%RE) or percent recovery. For bioanalytical methods, precision values (CV) should generally be less than 15%, and accuracy should be within ±15% (or ±20% at the LLOQ). oup.com

| Parameter | Precision (%CV) | Accuracy (%RE) | Reference |

|---|---|---|---|

| Intra-Assay | < 6.6% | -2.7% to 0.1% | researchgate.netnih.gov |

| Inter-Assay | < 5.4% | -10.6% to 3.7% | researchgate.netnih.gov |

Determination of Extraction Recovery, Matrix Effect, and Carryover

These parameters are crucial for ensuring the robustness of a bioanalytical method.

Extraction Recovery is the efficiency of the extraction procedure in recovering the analyte from the biological matrix. While high recovery is desirable, consistent and reproducible recovery is more critical, a factor that is well-controlled by using a SIL internal standard. oup.com

Matrix Effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. waters.com The use of a co-eluting SIL internal standard like Doxylamine-d5 is the most effective way to compensate for this effect. clearsynth.com

Carryover is the appearance of the analyte signal in a blank sample injected after a high-concentration sample. bu.edu It must be assessed to ensure that results are not artificially inflated.

Validated methods for doxylamine using this compound have demonstrated high and consistent extraction recovery, an absence of significant matrix effects, and no detectable carryover, confirming the method's reliability for analyzing biological samples. researchgate.netnih.govtandfonline.comresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Extraction Recovery | Reported as high (87%) and consistent. | tandfonline.com |

| Matrix Effect | Considered acceptable and compensated for by the internal standard. | researchgate.netnih.gov |

| Carryover | No carryover observed within acceptable limits. | researchgate.netnih.govresearchgate.net |

Conclusion

Doxylamine-d5 Succinate (B1194679) stands as a prime example of the critical role of deuterated pharmaceutical analogs in modern bioanalytical science. Its function as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of doxylamine (B195884) in complex biological matrices. By mimicking the analyte's behavior while being distinguishable by mass, it allows researchers to correct for analytical variability, overcome matrix effects, and ensure the reliability of data in pharmacokinetic studies and method validation. The use of Doxylamine-d5 Succinate ultimately enables a higher standard of scientific rigor in pharmaceutical research.

Metabolic Disposition Investigations Using Labeled Analogs

In Vitro Metabolic Profiling of Doxylamine (B195884) and Related Compounds

In vitro studies, which are conducted outside of a living organism, provide a controlled environment to investigate specific metabolic pathways without the complexities of a whole biological system. These studies are fundamental in identifying the enzymes and metabolic transformations a compound undergoes.

The liver is the primary site of drug metabolism, and in vitro studies using isolated liver cells (hepatocytes) are crucial for understanding a compound's metabolic profile. Research has shown that the metabolism of doxylamine is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, specifically CYP2D6, CYP1A2, and CYP2C9. wikipedia.org Studies using isolated rat hepatocytes have successfully generated several doxylamine metabolites that are also observed in vivo, demonstrating the significant role of hepatic metabolism in the elimination of doxylamine succinate (B1194679). researchgate.netcapes.gov.brnih.govoup.comresearchgate.net For instance, the incubation of [14C]-doxylamine succinate with isolated rat hepatocytes led to the formation of metabolites such as doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, and ring-hydroxylated products of both doxylamine and desmethyldoxylamine. nih.govresearchgate.net Furthermore, doxylamine has been identified as a potent inducer of CYP2B enzymes in mice, similar to phenobarbital, leading to increased liver microsomal cytochrome P450 activity. nih.govnih.govwho.int

Doxylamine undergoes several key metabolic transformations. The major pathways include N-demethylation, N-oxidation, and hydroxylation. e-lactancia.org Subsequent conjugation reactions, such as glucuronidation, also play a significant role.

The primary metabolites formed through these processes are:

N-desmethyldoxylamine and N,N-didesmethyldoxylamine : These are produced through the sequential removal of methyl groups from the nitrogen atom (N-demethylation). wikipedia.orgnih.govnih.gov

Doxylamine N-oxide : This metabolite results from the oxidation of the nitrogen atom. wikipedia.orgresearchgate.netnih.gov

Ring-hydroxylated metabolites : Hydroxylation can occur on the phenyl ring of the doxylamine molecule. nih.govnih.govnih.gov

Glucuronide conjugates : The parent drug and its demethylated metabolites can undergo glucuronidation, a process that increases water solubility and facilitates excretion. researchgate.netnih.govnih.govoup.com Identified conjugated metabolites include doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. researchgate.netnih.gov

The following table summarizes the major metabolic pathways and the resulting metabolites of doxylamine.

| Metabolic Pathway | Resulting Metabolite(s) |

| N-demethylation | N-desmethyldoxylamine, N,N-didesmethyldoxylamine |

| N-oxidation | Doxylamine N-oxide |

| Ring-hydroxylation | Ring-hydroxylated doxylamine, Ring-hydroxylated desmethyldoxylamine |

| Glucuronidation | Doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, N,N-didesmethyldoxylamine O-glucuronide |

| Ether Cleavage | Products of side-chain cleavage |

The gut microbiome, the vast community of microorganisms residing in the gastrointestinal tract, can significantly influence drug metabolism. nih.gov However, in the case of doxylamine, in vitro studies have indicated a limited role for these microbes. Incubations of [14C]-doxylamine succinate with both human and rat intestinal microflora showed that anaerobic bacteria were not capable of degrading the compound. researchgate.netnih.govoup.com This suggests that the primary metabolic transformations of doxylamine occur within the host's hepatic system rather than through the action of gut bacteria.

Analysis of Metabolite Generation (e.g., N-demethylation, N-oxidation, ring-hydroxylation, glucuronidation)

Utility of Deuterated Doxylamine in Tracing Metabolic Pathways

The use of deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium (B1214612), offers significant advantages in metabolic research. nih.gov This "isotopic labeling" does not typically alter the compound's chemical properties but provides a distinct mass signature that allows for precise tracking and differentiation from its non-labeled counterparts. Doxylamine-d5 Succinate is a stable, non-radioactive, isotopically labeled version of doxylamine succinate intended for use as an internal standard for quantification by mass spectrometry. caymanchem.comlgcstandards.com

Isotopic tracers are instrumental in the absolute quantification of metabolites. nih.gov The known mass difference between the deuterated standard (like this compound) and the non-deuterated drug and its metabolites allows for highly accurate measurement using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This methodology is crucial for creating a detailed picture of the metabolic fate of a drug, as it enables researchers to distinguish between the administered compound and any endogenously present, structurally similar molecules. otsuka.co.jp The use of such internal standards improves the precision and accuracy of metabolite identification and quantification. nih.gov

By tracking the appearance and disappearance of the isotopically labeled parent drug and its metabolites over time, researchers can elucidate the kinetics of metabolic transformations. nih.gov The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the "kinetic isotope effect." nih.gov Studying these kinetic differences between a deuterated and non-deuterated drug can provide valuable insights into the rate-limiting steps of metabolism and can help to understand how structural modifications might alter a drug's pharmacokinetic profile. nih.gov While the effects of deuteration can be unpredictable, they provide a powerful tool to probe metabolic pathways and reaction mechanisms. nih.govgoogle.com

Future Prospects and Research Directions in Deuterated Compound Applications

Advancements in Deuterium (B1214612) Labeling Synthesis Technologies

The synthesis of deuterated compounds like Doxylamine-d5 Succinate (B1194679) is becoming more sophisticated, moving beyond traditional multi-step processes. Recent breakthroughs focus on late-stage functionalization, particularly through hydrogen isotope exchange (HIE) reactions. researchgate.netacs.org These methods allow for the direct replacement of hydrogen with deuterium on a nearly complete molecule, which is more efficient and cost-effective.

Key advancements include:

Catalyst Development : Iridium-based catalysts, such as the Crabtree catalyst, are highly effective for directed HIE, allowing for precise, regioselective deuterium labeling on aromatic rings, which is directly applicable to the synthesis of Doxylamine-d5. acs.org

Photocatalysis : Visible-light photoredox catalysis is an emerging technique that facilitates HIE reactions under mild conditions, offering new pathways for deuterating a wide range of organic molecules. researchgate.net

New Methodologies : Techniques like reductive deuteration and dehalogenative deuteration are expanding the toolkit for creating selectively labeled compounds. researchgate.net These methods provide alternative strategies for incorporating deuterium into specific molecular positions.

These evolving synthetic technologies promise to make deuterated standards like Doxylamine-d5 Succinate more accessible and potentially lead to the development of more complex labeled internal standards for a wider array of analytes. researchgate.netdntb.gov.ua

Expanding the Scope of Deuterated Internal Standards in High-Throughput and Multi-Analyte Assays

The demand for faster and more comprehensive analytical methods in clinical and forensic toxicology is driving the use of deuterated internal standards in high-throughput screening (HTS) and multi-analyte assays. spectroscopyonline.com In these settings, where numerous samples and multiple drugs are analyzed simultaneously, stable isotope-labeled internal standards (SIL-IS) like this compound are indispensable for ensuring accuracy. texilajournal.comresearchgate.net

Deuterated standards are superior to structural analogs because they co-elute almost identically with the target analyte, effectively compensating for variations in sample preparation and matrix effects—a common challenge in complex biological samples like blood or urine. scispace.comchromatographyonline.com This is crucial in HTS, where sample cleanup may be minimized to increase speed. researchgate.net The development of LC-MS/MS methods for large drug panels, for instance, relies on the availability of specific deuterated internal standards for each analyte to achieve reliable quantification. spectroscopyonline.com

Integration with High-Resolution Mass Spectrometry and Advanced Data Analysis Platforms

The pairing of deuterated internal standards with high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and FT-ICR-MS, represents a significant leap forward in analytical precision. chemrxiv.org HRMS provides exceptional mass accuracy and resolution, which minimizes the risk of isobaric interferences—where other compounds in a sample have the same nominal mass as the analyte.

The benefits of this integration include:

Enhanced Specificity : HRMS can easily distinguish the mass difference between Doxylamine (B195884) and Doxylamine-d5, eliminating potential cross-talk and improving detection limits. chemrxiv.org

Improved Quantification : The use of a deuterated standard corrects for fluctuations in instrument response and ionization efficiency, leading to more accurate and linear quantification over a wide dynamic range. chemrxiv.orgcerilliant.com

Robustness in Complex Matrices : In complex samples like dissolved organic matter in environmental studies or whole blood in clinical assays, deuterated standards have been shown to significantly improve data quality by correcting for ion suppression. texilajournal.comchemrxiv.org

Advanced data analysis platforms are being developed to handle the large datasets generated by HRMS, automating the identification and quantification of analytes against their deuterated internal standards, further increasing throughput and reliability.

Exploration of Deuterium Isotope Effects in Fundamental Biochemical Research

Beyond its use as a passive internal standard, the deuterium in this compound has implications for fundamental biochemical research due to the kinetic isotope effect (KIE). The KIE describes the change in reaction rate that occurs when an atom in a molecule is replaced with one of its heavier isotopes. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy.

This principle is being explored in several ways:

Metabolism Studies : The KIE can be used to investigate the mechanisms of drug-metabolizing enzymes like cytochrome P450 (P450). nih.gov By comparing the metabolism of doxylamine to that of Doxylamine-d5, researchers can determine if the breaking of a C-H bond on the phenyl ring is a rate-limiting step in its metabolic pathway. nih.govru.nl

Drug Development : Strategically replacing hydrogen with deuterium at sites of metabolic attack can slow down a drug's metabolism. nih.gov This "deuterium switch" can improve a drug's pharmacokinetic profile, potentially leading to lower required doses and reduced side effects. nih.gov While Doxylamine-d5 is primarily an analytical tool, research into its metabolic stability could provide insights applicable to the development of new, more stable drug candidates. nih.gov

Metabolic Imaging : Deuterated molecules are increasingly used as non-invasive probes in magnetic resonance spectroscopy (MRS) to trace metabolic pathways in real-time, a technique known as Deuterium Metabolic Imaging (DMI). isotope.com

Development of Standardized Reference Materials for this compound

For this compound to be reliably used in regulated environments such as clinical diagnostics and forensic analysis, its quality and purity must be guaranteed. This requires its establishment as a Certified Reference Material (CRM). sigmaaldrich.com

A CRM is a standard that has been characterized with the highest metrological rigor, with its properties certified and traceable to SI units. researchgate.netresearchgate.net The development process for a CRM involves:

Rigorous Characterization : The identity, purity, and concentration of the material are determined using multiple analytical techniques.

Traceability and Uncertainty : The certified value is accompanied by a statement of uncertainty and is traceable to primary standards from national metrology institutes like NIST. researchgate.netresearchgate.net

Stability and Homogeneity Testing : Extensive studies are performed to ensure the material is stable over time and that each unit (e.g., ampule) is consistent. researchgate.net

The availability of this compound as a CRM would ensure consistency across different laboratories and methods, which is essential for method validation, quality control, and achieving international acceptance of analytical results. researchgate.netiaea.orgsigmaaldrich.com

Q & A

Q. What are the key chemical properties of Doxylamine-d5 Succinate, and how does deuteration impact its stability and reactivity?

this compound (C₂₁H₂₃D₅N₂O₅, molecular weight 393.49) is a deuterated analog of doxylamine, with five deuterium atoms replacing hydrogen at specific phenyl ring positions . The deuteration reduces metabolic lability, enhancing its utility as an internal standard in mass spectrometry by minimizing isotopic interference. Key properties include a hydrogen bond donor/acceptor count of 2/7, a topological polar surface area of 100 Ų, and a melting point consistent with its non-deuterated form . Stability is maintained at -20°C for ≥4 years, with degradation risks under prolonged light exposure .

Q. How should researchers handle and store this compound to ensure experimental integrity?

Follow OSHA HCS guidelines: use in ventilated environments, avoid inhalation/ingestion, and wear nitrile gloves and lab coats . Store at -20°C in airtight, light-resistant containers to prevent isotopic exchange or decomposition. Batch-specific certificates of analysis should be referenced for purity validation .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Use LC-MS/MS with a deuterated internal standard for isotopic distinction. Optimize ionization parameters (e.g., ESI+ mode) and employ a C18 column with 0.1% formic acid in acetonitrile/water gradients. Validate methods per FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis and purification of this compound?

Apply factorial design (e.g., 3³ full factorial) to assess variables: reaction temperature (40–80°C), deuteration time (12–48h), and catalyst concentration (0.5–2.0 mol%). Use ANOVA to identify significant interactions (p <0.05) and response surface methodology to model optimal conditions. For purification, screen solvent systems (e.g., ethanol/water) via solubility studies to maximize deuterium retention .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Discrepancies often arise from species-specific metabolic enzymes or protein binding differences. Conduct interspecies scaling using allometric equations (e.g., ) and validate with hepatocyte incubation assays. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (e.g., Caco-2 assays) and hepatic extraction ratios .

Q. How do isotopic effects influence the interpretation of metabolic pathway studies using this compound?

Deuterium kinetic isotope effects (KIE) can alter CYP450-mediated oxidation rates. Quantify KIE using , where and are reaction rates for non-deuterated and deuterated compounds. Correct for isotopic scrambling via parallel experiments with non-deuterated controls and high-resolution mass spectrometry .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Apply Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models. For conflicting datasets, employ meta-analysis with random-effects models to account for inter-study variability .

Q. How can multi-omics integration enhance mechanistic studies of this compound’s effects on histamine receptors?

Combine transcriptomics (RNA-seq of H1R-expressing cells), proteomics (SILAC labeling), and metabolomics (untargeted LC-MS) to map signaling cascades. Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to identify perturbed networks (e.g., NF-κB, MAPK) and validate with CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.